Dehydrosertindole
Overview
Description
Dehydrosertindole is a metabolite of Sertindole, an antipsychotic agent used to treat patients with schizophrenia . It inhibits limbic dopamine function and has high affinity for dopamine D2 receptors, serotonin 5-hydroxytryptamine (5-HT) 2 receptors, and α1-adrenergic receptors .
Synthesis Analysis
The formation of dehydrosertindole was incorporated into the pharmacokinetic model and exhibited first-order elimination . PK/PD modelling after administration of dehydrosertindole resulted in potency estimates .Molecular Structure Analysis
Dehydrosertindole has a molecular formula of C24H24ClFN4O and a molecular weight of 438.9 g/mol . Its IUPAC name is 3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one .Physical And Chemical Properties Analysis
Dehydrosertindole has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass is 438.1622673 g/mol, and its monoisotopic mass is also 438.1622673 g/mol .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Analytical Methodologies
Research has developed an ultra-violet high-performance liquid chromatographic method for determining sertindole and its main metabolites, including dehydrosertindole, in human plasma. This method is characterized by its rapidity, sensitivity, and precision, proving to be suitable for therapeutic drug monitoring and overdose management. With a good linearity for plasma concentrations and a high recovery rate for sertindole, this methodology demonstrates the analytical capabilities in quantifying sertindole and dehydrosertindole, facilitating further pharmacokinetic and clinical studies (Canal-Raffin et al., 2005).
Chemical Separation Techniques
Another study explored the separation of sertindole and its major metabolites, including dehydrosertindole, by capillary zone electrophoresis. This research compared methanol and acetonitrile as solvents for the background electrolyte, addressing the challenges posed by the low solubility of the analytes in water. The study found that methanol and acetonitrile could effectively separate sertindole from its metabolites in less than 10 minutes, providing a valuable method for the analysis of these compounds. This work contributes to the analytical chemistry field by offering an efficient separation technique for these pharmacologically significant substances (Subirats et al., 2005).
Future Directions
Based on competitive PK/PD analysis of the parent-metabolite interaction, the relative contribution of dehydrosertindole to the overall pharmacological effect after sertindole administration in rats appeared to be of minor significance . This could mainly be ascribed to the relatively low extent of bioconversion of sertindole into dehydrosertindole in this species . This suggests that future research may focus on improving the bioconversion rate.
properties
IUPAC Name |
3-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]ethyl]-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,9,12,15-17H,7-8,10-11,13-14H2,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVZAIBLBVMRAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5C=CNC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClFN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrosertindole | |
CAS RN |
173294-84-3 | |
Record name | Dehydrosertindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173294843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEHYDROSERTINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW4678O9A2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.